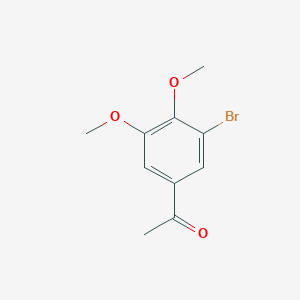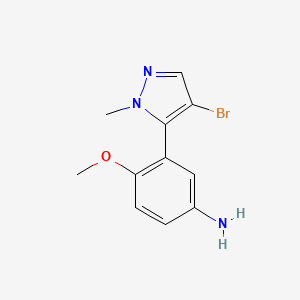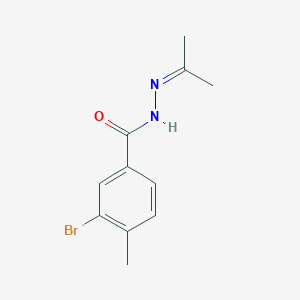
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropylamino group at the 4-position, a methylsulfanyl group at the 2-position, and an aldehyde group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine. The methylsulfanyl group can be added through a thiolation reaction using a suitable thiol reagent.
Formylation: The aldehyde group at the 5-position can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropylamino and methylsulfanyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Cyclopropylamine, thiol reagents
Major Products Formed
Oxidation: 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid
Reduction: 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the development of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropylamino and methylsulfanyl groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde
- 4-Cyclopropylamino-2-methylthio-pyrimidine-5-carbaldehyde
- 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-methanol
Uniqueness
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The cyclopropylamino group can enhance its stability and binding interactions, while the methylsulfanyl group can influence its reactivity and solubility.
Eigenschaften
CAS-Nummer |
211247-46-0 |
|---|---|
Molekularformel |
C9H11N3OS |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3OS/c1-14-9-10-4-6(5-13)8(12-9)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
TWIGATDHHWUGHA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=N1)NC2CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8669667.png)


![tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8669685.png)
![2-[4-(Bromomethyl)phenyl]acetamide](/img/structure/B8669697.png)

![6-Amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8669710.png)



![N-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-2-piperidino-7-thiazolo[4,5-b]pyridinecarboxamide](/img/structure/B8669747.png)



